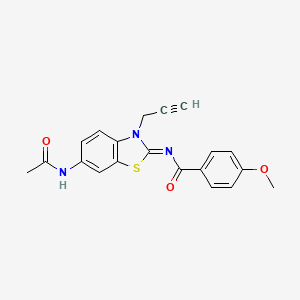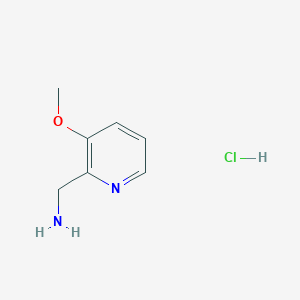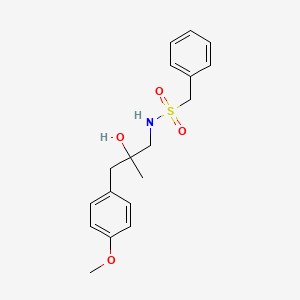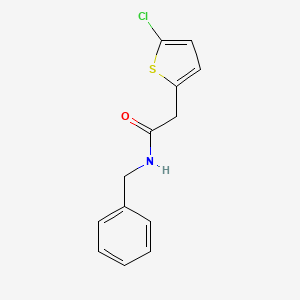![molecular formula C10H13ClN4 B2874118 Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1803587-22-5](/img/structure/B2874118.png)
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand. It stabilizes Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of this compound involves complex reactions. For instance, the complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was characterized by X-ray crystallography, SQUID magnetometry, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, it has been found to be involved in reactions with Cu (I) ions, enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 132-143 °C and it is stored at a temperature of -20°C .科学的研究の応用
Corrosion Inhibition
Triazole derivatives, including compounds similar to Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, have been investigated for their effectiveness as corrosion inhibitors. A study by Chaitra et al. (2015) explored the use of triazole Schiff bases as mild steel corrosion inhibitors in acid media. Their research demonstrated that these compounds exhibit significant inhibition efficiency, which increases with concentration. The inhibitors were found to adsorb onto the metal surface following the Langmuir isotherm model, indicating their potential as effective corrosion inhibitors in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, triazole derivatives have been utilized in the development of solution-processible bipolar molecules for OLEDs. Ge et al. (2008) synthesized bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, demonstrating their utility in fabricating phosphorescent OLEDs with improved performance. This research highlights the role of triazole-based compounds in enhancing the efficiency of OLED devices, offering pathways for the development of more advanced organic electronic components (Ge et al., 2008).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives have been extensively studied. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents. This line of research contributes to the search for new antimicrobial compounds to combat resistant pathogens (Bektaş et al., 2007).
Synthesis and Applications in Medicinal Chemistry
Triazole compounds are also prominent in medicinal chemistry due to their versatile biological activities. For instance, the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have led to inhibitors of cancer cell growth, demonstrating the potential of triazole derivatives in the development of new anticancer agents. Compounds synthesized using copper-catalyzed azide-alkyne cycloaddition exhibited significant inhibitory activity against breast tumor cells, underlining the importance of triazole frameworks in drug development (Stefely et al., 2010).
作用機序
Target of Action
The primary target of Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is Copper (I) ions . Copper (I) ions play a crucial role in various biochemical reactions, particularly in the azide-acetylene cycloaddition .
Mode of Action
This compound, also known as a polytriazolylamine ligand, interacts with its target by stabilizing Copper (I) ions . It prevents the disproportionation and oxidation of Copper (I) ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect of these ions in the cycloaddition of azides and alkynes . This reaction is a key step in the synthesis of triazoles, a class of compounds with various applications in medicinal chemistry and material science .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its bioavailability, distribution, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and individual patient characteristics.
Result of Action
The stabilization of Copper (I) ions by this compound results in an enhanced catalytic effect in the azide-acetylene cycloaddition . This leads to the efficient synthesis of triazoles, which can have various molecular and cellular effects depending on their specific structures and targets .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For instance, the compound is stable at -20°C . Moreover, it can enhance the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition without requiring an inert atmosphere or anhydrous conditions .
Safety and Hazards
Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is classified as Aquatic Chronic 4 according to the Hazard Statements. It may cause skin irritation, serious eye irritation, and respiratory irritation. Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .
特性
IUPAC Name |
1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10;/h1-5,8,11H,6-7H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDPOYRDCRIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)


![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)

![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2874054.png)
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
